molecular formula C13H15N3OS B15122093 1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide

1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide

Cat. No.: B15122093
M. Wt: 261.34 g/mol
InChI Key: ZJMYDRNCHATRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a thienopyridine moiety with a piperidine ring, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

The synthesis of 1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide typically involves multi-step synthetic routes. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which undergoes further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .

Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature controls to facilitate the desired chemical transformations.

Chemical Reactions Analysis

1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as calcium chloride, and specific temperature settings to ensure optimal reaction rates and yields .

Scientific Research Applications

1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting the formation of microtubules essential for cell division . This mechanism makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the thienopyridine and piperidine rings, which imparts unique chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure and wide range of applications in scientific research. Its unique properties and potential for the development of new therapeutic agents make it a valuable subject of study in medicinal chemistry and related fields.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

1-thieno[3,2-c]pyridin-4-ylpiperidine-4-carboxamide

InChI

InChI=1S/C13H15N3OS/c14-12(17)9-2-6-16(7-3-9)13-10-4-8-18-11(10)1-5-15-13/h1,4-5,8-9H,2-3,6-7H2,(H2,14,17)

InChI Key

ZJMYDRNCHATRQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=CC3=C2C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.